molecular formula C7H4FNO3 B184836 5-Fluoro-2-nitrobenzaldehyde CAS No. 395-81-3

5-Fluoro-2-nitrobenzaldehyde

Cat. No. B184836
Key on ui cas rn: 395-81-3
M. Wt: 169.11 g/mol
InChI Key: KKAFVHUJZPVWND-UHFFFAOYSA-N
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Patent
US04456772

Procedure details

37 g (0.2 mol) of 5-chloro-2-nitrobenzaldehyde and 23.2 g (0.4 mol) of potassium fluoride in 300 ml of dimethylacetamide are stirred for 3 hours at 150° C. The solvent is then stripped off in vacuo and the residue is stirred with 200 ml of water. The aldehyde is extracted with methylene chloride, and the organic phase is separated off, dried and evaporated down. 24 g of 5-fluoro-2-nitrobenzaldehyde with a content of 86% are obtained.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].[F-:13].[K+].O>CC(N(C)C)=O>[F:13][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
ClC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Name
Quantity
23.2 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aldehyde is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 60.7%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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